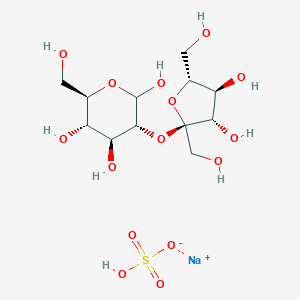
1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the 1980s by Hebrew University researchers in Israel and has since been the subject of numerous scientific studies.
作用機序
1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone acts on the CB1 receptor by mimicking the effects of endogenous cannabinoids, such as anandamide. It binds to the receptor with high affinity and activates downstream signaling pathways, leading to a variety of physiological effects. 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in mood regulation, pain perception, and cognition.
Biochemical and physiological effects:
1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to have potent analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone is a potent and selective CB1 receptor agonist, making it a valuable tool for studying the endocannabinoid system. It has been used extensively in animal models to investigate the role of the endocannabinoid system in various physiological processes. However, due to its potent effects and potential for abuse, it is important to handle this compound with caution. It is typically only used in small quantities and under strict laboratory conditions.
将来の方向性
There are many potential future directions for research on 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone. One area of interest is its potential as a therapeutic agent for the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Additionally, there is growing interest in the potential use of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成法
1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process is complex and requires specialized equipment and expertise. Due to the potential dangers associated with handling this compound, it is typically only produced in small quantities by trained professionals.
科学的研究の応用
1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the CB1 receptor, which is a key component of the endocannabinoid system. This receptor is involved in a wide range of physiological processes, including pain perception, mood regulation, and appetite control. 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-2-(4-methyl-1-piperazinyl)ethanone has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.
特性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H26N2O/c1-20-8-10-21(11-9-20)13-18(22)19-16-6-2-4-14(16)12-15-5-3-7-17(15)19/h12H,2-11,13H2,1H3 |
InChIキー |
IWELUSNSWMWMTB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)C2=C3CCCC3=CC4=C2CCC4 |
正規SMILES |
CN1CCN(CC1)CC(=O)C2=C3CCCC3=CC4=C2CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


